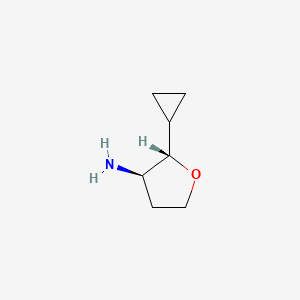

反式-2-环丙基-四氢呋喃-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“trans-2-Cyclopropyl-tetrahydrofuran-3-amine” is a complex organic compound that contains a cyclopropyl group, a tetrahydrofuran ring, and an amine group . It belongs to the class of substituted tetrahydrofurans, which have been popular targets for synthetic chemists due to the challenges associated with the synthesis of substituted heterocycles and the presence of tetrahydrofuran rings in natural and non-natural targets .

Synthesis Analysis

The synthesis of substituted tetrahydrofurans, such as “trans-2-Cyclopropyl-tetrahydrofuran-3-amine”, has seen significant advances from 2005 to 2012 . Key methods include nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and the ring opening of bicyclic oxanorbornenes . A specific synthesis method for trans-2-substituted-cyclopropylamines involves the use of readily available α-chloroaldehydes .Molecular Structure Analysis

The molecular structure of “trans-2-Cyclopropyl-tetrahydrofuran-3-amine” is characterized by a cyclopropyl group, a tetrahydrofuran ring, and an amine group . The empirical formula is C4H9NO, and the molecular weight is 87.12 .Chemical Reactions Analysis

The chemical reactions involving “trans-2-Cyclopropyl-tetrahydrofuran-3-amine” can be quite complex. For instance, asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins have been reported . Additionally, the addition of nucleophiles to cyclic acetals and hemiacetals is an effective method of building tetrahydrofurans .Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-2-Cyclopropyl-tetrahydrofuran-3-amine” include a refractive index of n20/D 1.458 and a density of 1.012 g/mL at 25 °C .科学研究应用

抗肿瘤活性

反式-2-环丙基-四氢呋喃-3-胺的一个显着应用是在抗肿瘤研究中。Marzano 等人 (2010) 的一项研究探索了一类新的抗肿瘤反式胺-酰胺-Pt(II) 阳离子配合物。这些配合物,包括环丙胺的衍生物,表现出显着的生物活性,特别是在克服癌细胞中的顺铂和多药耐药性方面。它们通过 p53 介导的细胞凋亡诱导癌细胞死亡,并且被发现会造成直接的 DNA 损伤,可能是通过 DNA 加合物。这些发现表明反式-2-环丙基-四氢呋喃-3-胺衍生物在癌症治疗中具有潜在的应用,特别是在对传统治疗产生耐药性的情况下 (Marzano 等人,2010)。

四氢-1,3-恶唑品的合成

另一个应用是四氢-1,3-恶唑品的合成。Skvorcova 等人 (2015) 开发了一种有效的合成方法,涉及环丙基甲基阳离子的区域选择性分子内胺化,从而生成反式-四氢-1,3-恶唑品。此过程展示了反式-2-环丙基-四氢呋喃-3-胺在创建有价值的化学结构中的作用,这可能在各种制药和化学应用中很有用 (Skvorcova 等人,2015)。

在有机合成中的催化

Gomes 等人 (2018) 讨论了反式-4,5-二氨基-环戊-2-烯酮在有机合成中的应用,它们通常通过涉及像环丙胺这样的仲胺的反应来制备。此研究强调了反式-2-环丙基-四氢呋喃-3-胺在促进有机合成中的催化反应中的作用,特别是在水这种与传统有机溶剂相比更环保的溶剂中 (Gomes 等人,2018)。

在化学合成中的有机催化

Ramachary 等人 (2004) 的研究探索了氨基酸和胺(包括反式-2-环丙基-四氢呋喃-3-胺)在有机催化中的应用。他们展示了其在一系列杂多米诺反应中的应用,这些反应在合成复杂的化学结构中很有价值。此研究强调了反式-2-环丙基-四氢呋喃-3-胺在高级有机合成技术中的潜力 (Ramachary 等人,2004)。

在手性胺合成中的生物催化

可以利用反式-2-环丙基-四氢呋喃-3-胺的转氨酶已被探索用于合成手性胺化合物中的作用。Slabu 等人 (2017) 综述了转氨酶在合成含胺化合物中的应用,突出了反式-2-环丙基-四氢呋喃-3-胺在生物催化过程中的重要性。这项研究在制药和农化工业中尤为相关,手性胺在其中得到广泛应用 (Slabu 等人,2017)。

作用机制

The mechanism of action for the reactions involving “trans-2-Cyclopropyl-tetrahydrofuran-3-amine” can involve several steps. For example, in the synthesis of trans-2-substituted-cyclopropylamines, the reaction proceeds via trapping of an electrophilic zinc homoenolate with an amine followed by ring-closure to generate the cyclopropylamine product .

安全和危害

未来方向

The future directions in the study and application of “trans-2-Cyclopropyl-tetrahydrofuran-3-amine” and similar compounds are likely to involve further exploration of their synthesis, reactions, and potential applications. This could include the development of new synthetic methods, the investigation of novel reaction mechanisms, and the exploration of potential uses in various fields .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-2-Cyclopropyl-tetrahydrofuran-3-amine involves the conversion of a cyclopropyl ketone to a cyclopropyl alcohol, followed by a reductive amination reaction to introduce the amine group.", "Starting Materials": [ "Cyclopropyl ketone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Tetrahydrofuran", "Ammonia" ], "Reaction": [ "Step 1: Reduction of cyclopropyl ketone to cyclopropyl alcohol using sodium borohydride", "Step 2: Protection of the alcohol group with hydrochloric acid to form the corresponding chloride", "Step 3: Ring opening of the cyclopropyl chloride with sodium hydroxide to form the corresponding carboxylic acid", "Step 4: Esterification of the carboxylic acid with tetrahydrofuran to form the corresponding ester", "Step 5: Reductive amination of the ester with ammonia to introduce the amine group and form trans-2-Cyclopropyl-tetrahydrofuran-3-amine" ] } | |

| 1799438-57-5 | |

分子式 |

C7H13NO |

分子量 |

127.18 g/mol |

IUPAC 名称 |

(2R,3S)-2-cyclopropyloxolan-3-amine |

InChI |

InChI=1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2/t6-,7+/m0/s1 |

InChI 键 |

IJNIVGLVDMZFHZ-NKWVEPMBSA-N |

手性 SMILES |

C1CO[C@@H]([C@H]1N)C2CC2 |

SMILES |

C1CC1C2C(CCO2)N |

规范 SMILES |

C1CC1C2C(CCO2)N |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2820262.png)

![7-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2820265.png)

![3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2820268.png)

![4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2820272.png)